molecular formula C12H14BrNO B7974374 4-Bromo-3-methyl-N-(1-methylcyclopropyl)benzamide

4-Bromo-3-methyl-N-(1-methylcyclopropyl)benzamide

Cat. No.: B7974374
M. Wt: 268.15 g/mol
InChI Key: NSIRQDMAEVKBHP-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-N-(1-methylcyclopropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 3rd position, and an N-(1-methylcyclopropyl) substituent on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-N-(1-methylcyclopropyl)benzamide typically involves the following steps:

    Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4th position.

    Amidation: The brominated intermediate is then subjected to amidation with 1-methylcyclopropylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-N-(1-methylcyclopropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

    Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Bromo-3-methyl-N-(1-methylcyclopropyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-N-(1-methylcyclopropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylbenzamide: Lacks the N-(1-methylcyclopropyl) substituent.

    3-Methyl-N-(1-methylcyclopropyl)benzamide: Lacks the bromine atom at the 4th position.

    4-Bromo-N-(1-methylcyclopropyl)benzamide: Lacks the methyl group at the 3rd position.

Uniqueness

4-Bromo-3-methyl-N-(1-methylcyclopropyl)benzamide is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, methyl group, and N-(1-methylcyclopropyl) substituent can confer distinct properties compared to similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

4-bromo-3-methyl-N-(1-methylcyclopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-7-9(3-4-10(8)13)11(15)14-12(2)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIRQDMAEVKBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2(CC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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